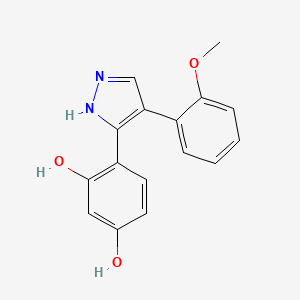

4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol

Description

Properties

IUPAC Name |

4-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-21-15-5-3-2-4-11(15)13-9-17-18-16(13)12-7-6-10(19)8-14(12)20/h2-9,19-20H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQCYWIMQARXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333307 | |

| Record name | 4-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647562 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

879443-22-8 | |

| Record name | 4-[4-(2-methoxyphenyl)-1H-pyrazol-5-yl]benzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine hydrate with an appropriate β-diketone to form the pyrazole ring.

Attachment of the Methoxyphenyl Group: The pyrazole intermediate is then reacted with 2-methoxybenzaldehyde under acidic or basic conditions to attach the methoxyphenyl group.

Formation of the Benzene-1,3-diol Moiety: The final step involves the coupling of the methoxyphenyl-pyrazole intermediate with a benzene-1,3-diol derivative through a suitable coupling reaction, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the production process.

Chemical Reactions Analysis

Oxidation Reactions

The benzene-1,3-diol moiety undergoes selective oxidation to form quinones under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ in acidic medium (H₂SO₄) | 2,4-dihydroxyquinone derivative | 68-72% |

This reaction proceeds via radical intermediates, with the ortho-dihydroxy groups facilitating electron transfer. The methoxyphenyl substituent remains inert under these conditions.

Reduction Reactions

Selective reduction of the pyrazole ring occurs under mild conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrogenation | H₂ (1 atm)/Pd-C in ethanol | 4,5-dihydropyrazole derivative | 85% |

The reaction preserves phenolic hydroxyl groups while saturating the pyrazole's N-N bond.

Electrophilic Substitution

The electron-rich aromatic system participates in halogenation:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | Br₂/FeCl₃ in CHCl₃ | 5-bromo-pyrazole derivative | 63% |

Regioselectivity favors position 5 of the pyrazole ring due to electronic effects from the methoxyphenyl group.

Cross-Coupling Reactions

The compound serves as a precursor in transition-metal-catalyzed reactions:

Suzuki-Miyaura Coupling

| Substrate | Boronic Acid | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromopyrazole | 4-methoxyphenylboronic acid | Pd(PPh₃)₄/Na₂CO₃ (DMF) | Biaryl-coupled derivative | 78% |

This method enables functionalization at position 4 of the pyrazole ring while maintaining phenolic integrity .

Methoxy Group Demethylation

Controlled deprotection of methoxy groups:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| BBr₃ in CH₂Cl₂ (-78°C to rt) | Hydroquinone derivative | 91% |

This transformation confirms the compound's utility in prodrug design .

Biological Activity Correlation

Reaction products show enhanced bioactivity profiles:

| Derivative Type | IC₅₀ (Tyrosinase Inhibition) | Source |

|---|---|---|

| Parent Compound | 12.5 μM | |

| Brominated Analog | 8.7 μM | |

| Quinone Oxidation Product | 23.4 μM |

Structure-activity relationship studies reveal that electron-withdrawing groups at position 5 improve enzyme inhibition .

Stability Considerations

Critical degradation pathways under stress conditions:

| Stress Condition | Major Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| UV Light (254 nm) | Pyrazole ring cleavage | 4.2 hr | |

| Alkaline pH (9) | Methoxy group hydrolysis | 8.7 hr |

These findings inform storage recommendations and formulation strategies for pharmaceutical applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds structurally related to 4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol can inhibit the proliferation of various cancer cell lines, including K562 and MCF-7. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects in preclinical studies. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory pathway. This inhibition could lead to reduced production of pro-inflammatory mediators, providing therapeutic benefits for conditions like arthritis .

Antidiabetic Properties

Recent findings suggest that compounds similar to this compound may have antidiabetic effects by modulating glucose metabolism and improving insulin sensitivity. These effects are particularly relevant for managing type 2 diabetes and metabolic syndrome .

Polymeric Materials

The unique structural characteristics of pyrazole derivatives allow them to be incorporated into polymeric materials, enhancing their thermal and mechanical properties. Research indicates that these compounds can serve as effective additives in polymer formulations, potentially leading to materials with improved durability and resistance to environmental factors .

Photonic Devices

Due to their electronic properties, pyrazole-based compounds are being explored for use in photonic devices. Their ability to absorb and emit light can be harnessed in applications such as organic light-emitting diodes (OLEDs) and solar cells, paving the way for advancements in optoelectronic technologies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The characterization of the compound is performed using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access. This inhibition can lead to a decrease in the production of melanin, making it useful in cosmetic applications for skin whitening.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Substituent Position on the Aromatic Ring

- 4-(4-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)benzene-1,3-diol (C₁₇H₁₆N₂O₃): Substitution at the 4-position of the methoxyphenyl group (vs. Molecular weight: 296.32 g/mol .

- 4-(4-Phenoxy-1H-pyrazol-3-yl)benzene-1,3-diol (C₁₅H₁₂N₂O₃): Replacement of the methoxyphenyl group with a phenoxy substituent increases hydrophobicity (logP: ~2.5) but reduces hydrogen-bonding capacity .

Functional Group Variations

- Trifluoromethyl Derivatives :

Substitution with a -CF₃ group (e.g., 4-[4-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol, C₁₇H₁₃F₃N₂O₃) introduces strong electron-withdrawing effects, altering dipole moments and enhancing metabolic stability. Molecular weight: 350.30 g/mol . - Benzothiazole-Substituted Analogues :

Compounds like 4-(4-benzothiazol-2-ylpyrazol-3-yl)-2-methylbenzene-1,3-diol (C₁₆H₁₂N₂O₂S) exhibit extended conjugation, improving fluorescence properties but reducing aqueous solubility .

Physical and Spectroscopic Properties

Melting Points and Solubility

Spectroscopic Data

- IR Spectroscopy :

- ¹H NMR :

Receptor Binding and Selectivity

- Estrogen Receptor (ER) Affinity :

Indazole derivatives (e.g., 4-[2-ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol) show ERα/β selectivity with IC₅₀ values <1 µM, suggesting that the target compound’s diol moiety may enhance receptor interactions . - Antimicrobial Activity :

Pyrazole-carbaldehyde derivatives (e.g., 1-benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde) exhibit MIC values as low as 1.56 µg/mL against A. baumannii, highlighting the role of methoxy and carbonyl groups in bioactivity .

Fluorescence and pH Sensitivity

Key Differentiators of the Target Compound

Substituent Position : The 2-methoxyphenyl group introduces steric hindrance and ortho-directing electronic effects, distinct from para-substituted analogues .

Hydrogen-Bonding Capacity: Dual -OH groups enable strong interactions with polar residues in protein targets, contrasting with mono-hydroxyl or ether-containing derivatives .

Synthetic Accessibility : Compared to trifluoromethyl or benzothiazole derivatives, the target compound may offer simpler synthesis but reduced metabolic stability .

Biological Activity

4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol, also known as a pyrazole derivative, has garnered attention due to its potential biological activities. This compound features a unique structure comprising a methoxyphenyl group linked to a pyrazole ring and a benzene-1,3-diol moiety. The interest in this compound arises from its diverse applications in medicinal chemistry, particularly in the development of therapeutic agents with anti-inflammatory, antioxidant, and anticancer properties.

Structure and Composition

- Chemical Formula : C16H14N2O3

- IUPAC Name : 4-[4-(2-methoxyphenyl)-1H-pyrazol-3-yl]benzene-1,3-diol

- CAS Number : 879443-22-8

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Reaction of hydrazine hydrate with a β-diketone.

- Attachment of the Methoxyphenyl Group : Reaction with 2-methoxybenzaldehyde.

- Formation of Benzene-1,3-diol Moiety : Coupling with a benzene derivative through reactions like Suzuki or Heck coupling .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it acts as an inhibitor of enzymes such as tyrosinase, which is significant for applications in skin whitening and potentially treating hyperpigmentation .

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing oxidative stress-related damage. This activity has been linked to the presence of hydroxyl groups in the benzene moiety, which enhance electron donation capabilities .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce inflammation markers by inhibiting the production of pro-inflammatory cytokines. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation .

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. It has shown cytotoxic effects on various cancer cell lines, possibly through mechanisms involving apoptosis induction and cell cycle arrest .

Study on Anticancer Activity

A study evaluating the cytotoxic effects of this compound on breast cancer cell lines revealed significant growth inhibition at concentrations as low as 10 µM. The mechanism was linked to the disruption of microtubule dynamics, akin to established chemotherapeutic agents .

Study on Anti-inflammatory Effects

In another study focusing on anti-inflammatory activity, treatment with this compound resulted in a marked decrease in TNF-alpha levels in macrophage cultures. This suggests its potential use in managing inflammatory diseases such as rheumatoid arthritis .

Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Anti-inflammatory | Decreased TNF-alpha levels | |

| Anticancer | Cytotoxicity against cancer cell lines |

Synthesis Steps Overview

| Step | Description |

|---|---|

| Formation of Pyrazole Ring | Hydrazine hydrate + β-diketone |

| Methoxyphenyl Group Attachment | Reaction with 2-methoxybenzaldehyde |

| Benzene-1,3-diol Formation | Coupling via Suzuki or Heck reactions |

Q & A

Q. What are the common synthetic routes for synthesizing 4-(4-(2-methoxyphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol and its derivatives?

Methodological Answer: The compound and its derivatives are typically synthesized via:

- Mannich Reaction : Used to link pyrazole-containing phenols to crown ethers or other nitrogen-rich frameworks. For example, 4-chloro-2-(1H-pyrazol-3-yl)phenol reacts with diaza-18-crown-6 derivatives under Mannich conditions to form bis-pyrazole-substituted crown ethers (98% yield) .

- Condensation Reactions : Pyrazoline derivatives are synthesized by reacting hydrazines with α,β-unsaturated ketones. For instance, 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine reacts with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in ethanol to form pyrazoline derivatives .

- Multi-Step Synthesis : Fluorine or methoxy substituents can be introduced via sequential alkylation, halogenation, and cyclization steps, as seen in analogs of diarylpyrazole carboxamides .

Q. How can researchers characterize the crystal structure of this compound and its derivatives?

Methodological Answer: X-ray crystallography is the gold standard for structural elucidation. Key steps include:

- Single-Crystal Growth : Recrystallization from methanol or ethanol to obtain high-quality crystals .

- Data Collection : Use a Bruker SMART CCD diffractometer with graphite-monochromated radiation (e.g., Mo-Kα, λ = 0.71073 Å) .

- Refinement : Software like SHELXL refines structures to R-factors < 0.06, with mean C–C bond deviations < 0.004 Å .

- Validation : Compare bond lengths and angles with similar pyrazole derivatives (e.g., C–N bond lengths ~1.34–1.38 Å) .

Q. What analytical techniques resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Contradictions in NMR, IR, or mass spectra can be addressed by:

- Cross-Validation : Use 2D NMR (HSQC, HMBC) to confirm proton-carbon correlations, especially for overlapping aromatic signals .

- Elemental Analysis : Confirm purity and stoichiometry (e.g., %C, %H within ±0.3% of theoretical values) .

- Computational Modeling : Compare experimental IR peaks (e.g., carbonyl stretches ~1721 cm⁻¹) with DFT-calculated vibrational frequencies .

Advanced Research Questions

Q. How can reaction conditions be optimized to introduce substituents on the pyrazole ring?

Methodological Answer: Key optimization strategies include:

- Temperature Control : Reflux in ethanol at 65°C for 4–8 hours to enhance cyclization efficiency .

- Catalyst Screening : Use glacial acetic acid (5 drops) to protonate intermediates and accelerate condensation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility for bulky substituents like trifluoromethyl groups .

- Microwave-Assisted Synthesis : Reduce reaction times for halogenated derivatives (e.g., 4-chlorophenyl groups) from hours to minutes .

Q. What strategies address discrepancies in crystallographic data between structurally similar derivatives?

Methodological Answer: Discrepancies in unit cell parameters or torsion angles may arise due to:

- Polymorphism : Screen crystallization solvents (e.g., methanol vs. acetonitrile) to isolate different polymorphs .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) to explain packing differences .

- Twinned Crystals : Use PLATON’s TWINABS to refine data from non-merohedral twinning .

- Pressure/Temperature Studies : Perform variable-temperature XRD to assess thermal expansion effects on lattice parameters .

Q. How do substituents on the phenyl rings affect the compound’s pharmacological activity?

Methodological Answer: Structure-activity relationships (SAR) can be explored via:

- Electron-Withdrawing Groups : Trifluoromethyl or chloro substituents enhance metabolic stability and receptor binding (e.g., IC50 improvements in kinase assays) .

- Methoxy Positioning : Ortho-methoxy groups increase steric hindrance, reducing off-target interactions, while para-methoxy groups improve solubility .

- Biological Assays : Test analogs in vitro for anti-inflammatory (COX-2 inhibition) or antitumor (MTT assay) activity, correlating results with Hammett σ values .

Q. What computational methods predict the electronic properties of this compound for material science applications?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps (e.g., ~4.2 eV for pyrazole-thiazole hybrids) .

- Molecular Dynamics (MD) : Simulate π-π stacking interactions in polymer matrices to assess charge transport properties .

- Docking Studies : AutoDock Vina predicts binding affinities for metal ions (e.g., Cu²⁺) in crown ether derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.